molecular formula C11H11N3O2 B1437728 N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1092460-54-2

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B1437728
CAS No.: 1092460-54-2
M. Wt: 217.22 g/mol
InChI Key: SUUBDUCAIJTTIK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a bicyclic quinazoline core with a 4-oxo group, a 3,4-dihydro configuration, and a carboxamide substituent at the 7-position.

Properties

IUPAC Name

N,N-dimethyl-4-oxo-3H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14(2)11(16)7-3-4-8-9(5-7)12-6-13-10(8)15/h3-6H,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUBDUCAIJTTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the reaction of 2-aminobenzamide with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. The reaction conditions usually involve heating the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of quinazoline compounds, including N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that certain synthesized compounds demonstrate potent activity against various cancer cell lines, including MCF-7 (breast cancer) cells. The compounds were tested using the MTT assay to evaluate cell viability, revealing a dose-dependent response which suggests their potential for development as anticancer agents .

Enzyme Inhibition
This compound has been explored for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various metabolic and cardiovascular disorders. Inhibiting sEH can help maintain beneficial levels of epoxyeicosatrienoic acids (EETs), which are known to reduce inflammation and oxidative stress. Novel amide analogues of quinazolinone derivatives have been synthesized and evaluated for their sEH inhibitory activity, with promising results indicating their potential as therapeutic agents .

Biological Applications

Antimicrobial Properties
this compound derivatives have also been investigated for their antimicrobial activities. A study highlighted the synthesis of various quinazoline derivatives that were screened against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections caused by resistant bacteria .

Inflammation Modulation
The compound's role in modulating inflammatory pathways has been studied as well. By acting on specific molecular targets, it may influence the signaling cascades involved in inflammatory responses, thus offering therapeutic avenues for conditions characterized by chronic inflammation .

Chemical Synthesis and Material Science

Building Blocks for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the formation of more complex molecules with desired properties. This aspect is particularly valuable in developing new materials with specific electronic or optical characteristics.

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity Study Evaluated the effects on MCF-7 cell linesCompounds showed significant cytotoxicity with IC50 values indicating potential as anticancer agents
sEH Inhibition Research Investigated novel amide analoguesIdentified compounds with selective inhibition of sEH, suggesting therapeutic potential for metabolic disorders
Antimicrobial Screening Tested against various bacterial strainsCertain derivatives displayed strong antibacterial activity against resistant strains

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with structurally related quinazoline derivatives, emphasizing substituent effects, molecular weights, and synthetic routes:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound (Target Compound) - 7-carboxamide with N,N-dimethyl group C₁₁H₁₁N₃O₂ 217.23 (calc.) Enhanced lipophilicity due to dimethyl substitution; no thio/sulfur groups N/A
N-neopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 2-thioxo group; neopentyl carboxamide C₁₄H₁₇N₃O₂S 291.37 Thioxo group increases hydrogen-bonding potential; neopentyl enhances bulk
N-cyclohexyl-2-(diethylamino)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide - 2-diethylamino; 3-phenyl; cyclohexyl carboxamide C₂₅H₃₀N₄O₂ 418.54 Bulky cyclohexyl and phenyl groups may improve target selectivity
N-benzyl-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(2-phenylethyl)-... - 2-sulfanyl with phenylethyl; benzyl carboxamide C₃₂H₂₇N₃O₃S 533.65 High molecular weight; complex substituents reduce solubility
4-oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid - 2-sulfanyl with CF₃-benzyl; carboxylic acid at 7-position C₁₇H₁₂F₃N₂O₃S 381.05 Trifluoromethyl enhances electron-withdrawing effects; acidic moiety

Key Structural and Functional Differences

Substituent Effects on Solubility :

  • The N,N-dimethyl group in the target compound likely improves membrane permeability compared to analogs with bulkier substituents (e.g., neopentyl or cyclohexyl groups) .
  • Sulfur-containing derivatives (e.g., 2-thioxo or sulfanyl groups) exhibit increased polarity, which may enhance water solubility but reduce blood-brain barrier penetration .

Biological Activity

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 194.20 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a quinazoline core with a carboxamide group that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate enzyme activity and receptor functions, influencing several cellular pathways:

  • Inhibition of Enzymatic Activity : The compound interacts with specific enzymes, potentially inhibiting their activity by binding to active sites or altering conformational states.
  • Induction of Apoptosis : Research indicates that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of redox balance .
  • Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections .

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound can inhibit cell proliferation and induce cell death at micromolar concentrations. For example, it has been reported to reduce viability in breast cancer cell lines by over 70% at concentrations around 10 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

  • In vitro Testing : Studies have revealed that this compound possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to range from 5 to 50 µg/mL depending on the strain tested .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells. The compound was administered at varying concentrations (1 µM to 100 µM) over 48 hours. The results indicated:

Concentration (µM)Cell Viability (%)
190
1060
5030
10015

The data suggest a dose-dependent reduction in cell viability, highlighting the potential of this compound as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

These findings indicate that the compound exhibits promising antimicrobial activity against both strains .

Q & A

Q. How are high-throughput crystallography pipelines applied to quinazoline derivatives?

  • Methodology : Automated structure solution pipelines (e.g., SHELXC/D/E) enable rapid phasing of quinazoline-protein complexes. For example, high-resolution (<1.5 Å) data collected on Bruker D8 Venture systems with Mo Kα radiation allow real-time refinement of anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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